molecular formula C20H20N2O5S B2368796 ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203084-90-5

ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2368796
CAS RN: 1203084-90-5
M. Wt: 400.45
InChI Key: UAYGXCPKGOHWOK-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a core part of many biologically active compounds . It is known as benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . Thiazole, on the other hand, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a member of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of indole and thiazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . For instance, imidazole was first synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Indole, similar to the benzene ring, undergoes electrophilic substitution due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazole derivatives have also been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Indole is crystalline and colorless in nature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds often involves binding with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Future Directions

Given the wide range of biological activities exhibited by indole and thiazole derivatives, there is significant potential for the development of novel drugs . Future research could focus on synthesizing new derivatives and evaluating their pharmacological activities.

properties

IUPAC Name

ethyl 2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-26-19(25)13-6-8-16-18(13)22-20(28-16)21-17(24)10-27-12-5-3-11-4-7-15(23)14(11)9-12/h3,5,9,13H,2,4,6-8,10H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGXCPKGOHWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)COC3=CC4=C(CCC4=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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